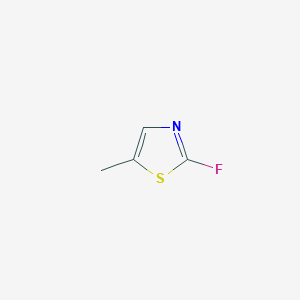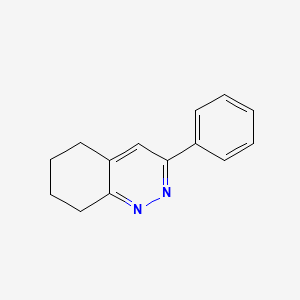
3-Phenyl-5,6,7,8-tetrahydrocinnoline
Descripción general
Descripción
3-Phenyl-5,6,7,8-tetrahydrocinnoline is a chemical compound with the molecular formula C14H14N2 . It has a molecular weight of 210.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H14N2 . Unfortunately, the specific details about its linear structure formula and InChI Key are not available .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, density, and melting point, are not provided in the search results .Aplicaciones Científicas De Investigación
1. Anticancer, DNA Binding, and Antibacterial Potency
Derivatives of 3-Phenyl-5,6,7,8-tetrahydrocinnoline have been researched for their potential in medicinal chemistry, especially for their anticancer, antibacterial, and DNA binding capabilities. One study synthesized a series of derivatives and found compound 3c to have significant anticancer and antibacterial potency, surpassing standard reference compounds like cisplatin and cinoxacin. Another compound, 5b, showed notable DNA binding capacity (Gupta et al., 2016).
2. Spectral Analysis and Quantum Chemical Studies
The spectral properties and quantum chemical aspects of this compound derivatives have been a subject of study. Research involving novel compounds synthesized from this class showed correlation with experimental data in their 1H, 13C chemical shifts, and vibrational wavenumbers. These studies are crucial for understanding the electronic properties and composition of these molecules (Fatma et al., 2015).
3. Synthesis and Characterization in Molecular Docking and ADME
The synthesis and characterization of multi-heterocyclic drugs derived from this compound were researched for antibacterial drugs and molecular docking. These studies included the analysis of molecular electrostatic potential, thermodynamic properties, and the static first hyperpolarizability values. Such research is critical for drug discovery and development (Dhevaraj et al., 2019).
4. Application in Photophysics and Photochemistry
Investigations into the photophysical and photochemical properties of derivatives of this compound have revealed their potential in generating charge-separated species and photodegradation pathways. These studies are significant for the development of new photoinduced electron-transfer systems (Fasani et al., 2006).
5. Antioxidant Properties
Some derivatives of this compound, such as those synthesized using monosodium glutamate, have demonstrated antioxidant activity. This aspect is vital for exploring potential therapeutic applications, especially in combating oxidative stress-related diseases (Cahyana et al., 2020).
Propiedades
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-16-14/h1-3,6-7,10H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNALOOIRINIGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


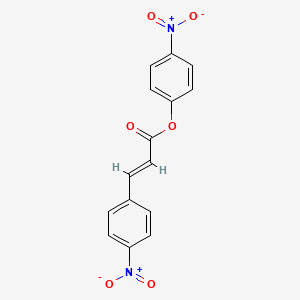
![1H-Imidazole, 1-[(4-chlorophenyl)diphenylmethyl]-, hydrochloride (1:1)](/img/structure/B3256451.png)



![9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B3256476.png)
![3-[(Methylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3256482.png)
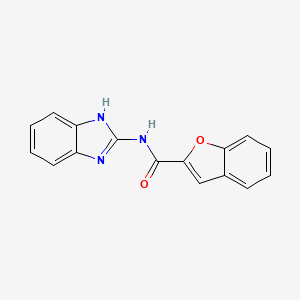
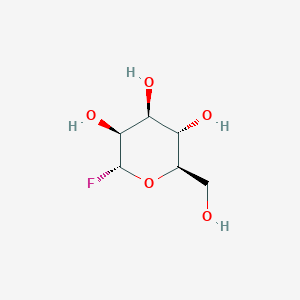
![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256505.png)

